Topanol CA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

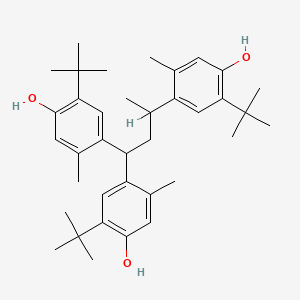

IUPAC Name |

4-[4,4-bis(5-tert-butyl-4-hydroxy-2-methylphenyl)butan-2-yl]-2-tert-butyl-5-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H52O3/c1-21(25-18-29(35(5,6)7)32(38)15-22(25)2)14-28(26-19-30(36(8,9)10)33(39)16-23(26)3)27-20-31(37(11,12)13)34(40)17-24(27)4/h15-21,28,38-40H,14H2,1-13H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWJPWSKLXYEPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(C)CC(C2=CC(=C(C=C2C)O)C(C)(C)C)C3=CC(=C(C=C3C)O)C(C)(C)C)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H52O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0038883 | |

| Record name | Phenol, 4,4',4''-(1-methyl-1-propanyl-3-ylidene)tris 2-(1,1-dimethylethyl)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0038883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid | |

| Record name | Phenol, 4,4',4''-(1-methyl-1-propanyl-3-ylidene)tris[2-(1,1-dimethylethyl)-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1843-03-4, 39283-48-2 | |

| Record name | Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1843-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Topanol CA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001843034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Topanol SA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039283482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4,4',4''-(1-methyl-1-propanyl-3-ylidene)tris[2-(1,1-dimethylethyl)-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4,4',4''-(1-methyl-1-propanyl-3-ylidene)tris 2-(1,1-dimethylethyl)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0038883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4',4''-(1-methylpropanyl-3-ylidene)tris[6-tert-butyl-m-cresol] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,3-TRI(3-TERT-BUTYL-4-HYDROXY-6-METHYLPHENYL)BUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF6E9O0XJN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Topanol CA (CAS 1843-03-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Topanol CA, a hindered phenolic antioxidant. The information is curated for professionals in research and development who require detailed chemical, physical, and safety data.

Chemical Identity

This compound, with the CAS number 1843-03-4, is chemically identified as 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane.[1][2] It is also known by several synonyms, including Antioxidant CA and 4,4',4''-(1-Methyl-1-propanyl-3-ylidene)tris[2-(1,1-dimethylethyl)-5-methylphenol].[] This compound is a key stabilizer used in various polymers and light-colored rubber products to prevent oxidative degradation.[1][][4][5]

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1][4][6] Its efficacy as an antioxidant is attributed to its molecular structure, which features three sterically hindered phenolic groups that can scavenge free radicals.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C37H52O3 | [1][5][7] |

| Molecular Weight | 544.81 g/mol | [1][][7] |

| Appearance | White to off-white crystalline powder | [1][4][6] |

| Melting Point | 183-190 °C | [][4] |

| Boiling Point | 609.4 ± 50.0 °C at 760 mmHg | [] |

| Density | 1.038 ± 0.06 g/cm³ | [] |

| Flash Point | 107.0 °C (closed cup) | |

| Solubility | Soluble in DMSO and water | [] |

Safety and Handling

This compound presents several hazards that necessitate careful handling and the use of personal protective equipment.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source(s) |

| Hazard | H315 | Causes skin irritation. | [8] |

| H317 | May cause an allergic skin reaction. | [8][9] | |

| H361d | Suspected of damaging the unborn child. | [8] | |

| H373 | May cause damage to organs through prolonged or repeated exposure. | [8] | |

| H413 | May cause long lasting harmful effects to aquatic life. | [9] | |

| Prevention | P201 | Obtain special instructions before use. | [8] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [9] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [8] | |

| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [8] |

| P308+P313 | IF exposed or concerned: Get medical advice/attention. | [8] | |

| P333+P313 | If skin irritation or rash occurs: Get medical advice/attention. | [8] |

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[8][10]

Experimental Protocols

Synthesis of this compound

A representative, though non-exhaustive, synthesis pathway for this compound involves the Friedel-Crafts alkylation of 6-tert-butyl-m-cresol (B1293579) with a suitable reactant.[11] The raw materials for this synthesis are commonly cited as isobutylene, m-cresol, and crotonaldehyde.[4]

A specific, documented laboratory preparation involves the reaction of 1,1,3-tris(2'-methyl-4'-hydroxy-5'-t-butylphenyl) butane (B89635) with diphenyl carbonate in the presence of potassium carbonate as a catalyst. The reaction is carried out under a nitrogen atmosphere at 150°C.[12]

Logical Workflow for Synthesis:

Caption: Synthesis of a this compound derivative.

Analytical Methods

The purity and identity of this compound can be assessed using various analytical techniques.

4.2.1. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

A published method for the analysis of Antioxidant CA utilizes HPLC-MS/MS.[]

-

Instrumentation: A system equipped with a SIL-40C autosampler.

-

Ionization Mode: Positive ion spectra are recorded.

-

Cone Voltage: 25 V.

-

Scan Period: 0.9 s.

-

Inter-scan Delay: 0.1 s.

-

Multiplier Voltage: 400 V.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is another powerful tool for structural elucidation.

-

Spectrometer: 500 MHz NMR spectrometer.

-

Detection Mode: On-flow ¹H NMR in pseudo-2D mode.

-

Probe: 3 mm-i.d. flow-through probe with a cell capacity of 60 µL.

-

Spectral Width: 8278 Hz.

-

Data Points: 8K data points were collected.

-

Scans: 16 scans/FID per increment.[]

Experimental Workflow for Analysis:

Caption: Analytical workflow for this compound.

Applications in Research and Development

This compound's primary function is as a hindered phenolic antioxidant.[1] This property makes it a valuable additive in a variety of materials to prevent degradation caused by oxidation, particularly in polymers like polypropylene, polyethylene, and polyvinyl chloride.[][4] Its stabilizing effect helps to prolong the lifespan and maintain the physical and chemical properties of these materials.[1][]

Interestingly, some research suggests broader biological activities. One study indicated that 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane may act as an antimicrobial agent by interfering with bacterial cell membrane formation and has been observed to bind to calcium.[1][13] Another source mentioned its potential to reduce systolic blood pressure in diabetic patients, though further research is needed to substantiate these claims for therapeutic applications.[1][13]

Signaling Pathway Inhibition (Hypothetical based on Antioxidant Function):

Caption: Antioxidant mechanism of this compound.

References

- 1. CAS 1843-03-4: Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)… [cymitquimica.com]

- 2. 1,1,3-TRIS(2-METHYL-4-HYDROXY-5-TERT-BUTYLPHENYL)BUTANE | 1843-03-4 [chemicalbook.com]

- 4. 1843-03-4 | CAS DataBase [m.chemicalbook.com]

- 5. Error [molnova.com]

- 6. haihangchem.com [haihangchem.com]

- 7. lanhaiindustry.com [lanhaiindustry.com]

- 8. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 9. 4,4',4''-(1-Methylpropanyl-3-ylidene)tris(6-tert-butyl-m-cresol) | C37H52O3 | CID 92905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. This compound (39283-48-2, 1843-03-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 12. prepchem.com [prepchem.com]

- 13. 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane [cymitquimica.com]

The Core Working Principle of Hindered Phenolic Antioxidants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hindered phenolic antioxidants are a cornerstone of stabilization technology, crucial in preventing the oxidative degradation of a vast array of materials, from plastics and elastomers to pharmaceuticals and food products. Their unique molecular architecture, characterized by a phenolic hydroxyl group flanked by bulky alkyl groups, imparts a remarkable ability to scavenge free radicals and terminate oxidative chain reactions. This technical guide provides an in-depth exploration of the core working principles of hindered phenolic antioxidants, detailing their mechanism of action, structure-activity relationships, and the experimental protocols used to evaluate their efficacy. Furthermore, it delves into their relevance in biological systems and drug development, with a focus on key signaling pathways.

Core Mechanism of Action: Radical Scavenging

The primary function of hindered phenolic antioxidants is to intercept and neutralize free radicals, thereby terminating the chain reactions of oxidation. This process is predominantly governed by two key mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

Hydrogen Atom Transfer (HAT)

In the HAT mechanism, the hindered phenol (B47542) (ArOH) donates its phenolic hydrogen atom to a free radical (R•), effectively neutralizing the radical and forming a stable, non-radical species (RH). This process generates a phenoxy radical (ArO•) which is significantly stabilized by two key features:

-

Steric Hindrance: The bulky tertiary-butyl groups ortho to the hydroxyl group physically obstruct the radical center on the oxygen atom, preventing it from initiating new oxidation chains.

-

Resonance Stabilization: The unpaired electron of the phenoxy radical is delocalized across the aromatic ring, further contributing to its stability.

The overall reaction can be summarized as: ROO• + ArOH → ROOH + ArO•

Each molecule of a hindered phenolic antioxidant can consume two peroxy radicals, making them highly efficient stabilizers.

Single Electron Transfer (SET)

In the SET mechanism, the hindered phenol donates an electron to the free radical, forming a radical cation and an anion. This is often followed by proton transfer to yield the stable phenoxy radical. The ionization potential of the antioxidant is a critical factor in this mechanism.

A logical representation of these primary antioxidant mechanisms is illustrated below.

Caption: Primary mechanisms of hindered phenolic antioxidants.

Structure-Activity Relationships

The efficacy of a hindered phenolic antioxidant is intrinsically linked to its molecular structure. Key factors influencing their activity include:

-

Nature and Position of Substituents: Electron-donating groups on the aromatic ring can enhance the antioxidant activity by lowering the bond dissociation energy of the O-H bond, facilitating hydrogen donation.

-

Steric Hindrance: The size and nature of the bulky groups ortho to the hydroxyl group are critical. While they provide stability to the resulting phenoxy radical, excessive hindrance can impede the approach of the free radical, thus reducing the reaction rate.

-

Number of Phenolic Groups: Poly-phenolic antioxidants, containing multiple hindered phenol moieties within a single molecule, generally exhibit superior performance and lower volatility compared to their mono-phenolic counterparts.

Quantitative Evaluation of Antioxidant Activity

The antioxidant capacity of hindered phenolic compounds is quantified using various in vitro assays. The following tables summarize the antioxidant activity of several common hindered phenols, expressed as IC50 values (the concentration required to scavenge 50% of the radicals) from the DPPH assay and as Trolox Equivalent Antioxidant Capacity (TEAC) from the ABTS assay.

| Hindered Phenolic Antioxidant | DPPH Radical Scavenging Activity (IC50, µM) | Reference |

| Butylated Hydroxytoluene (BHT) | 312.0 ± 7.0 | [1] |

| Butylated Hydroxyanisole (BHA) | 125.0 ± 5.0 | [1] |

| Propyl Gallate | 8.5 ± 0.5 | [1] |

| 2,6-di-tert-butyl-4-ethylphenol | 306.59 ± 0.03 | [2] |

| 2,6-di-tert-butyl-4-methoxyphenol | 505.39 ± 0.05 | [2] |

| 2,4-di-tert-butylphenol | 31.80 ± 0.07 | [2] |

| tert-Butylhydroquinone (TBHQ) | 1754.85 ± 0.04 | [2] |

| Hindered Phenolic Antioxidant | ABTS Radical Cation Scavenging Activity (TEAC) | Reference |

| Quercetin | 4.7 | [3] |

| Caffeic Acid | 2.4 | [3] |

| Ferulic Acid | 2.1 | [3] |

| Gallic Acid | 1.9 | [3] |

| Catechin | 1.4 | [3] |

| Epicatechin | 1.3 | [3] |

| Trolox (Standard) | 1.0 | [3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to accurately assess the antioxidant properties of hindered phenolic compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine upon reaction with an antioxidant.

Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in a dark, airtight container.

-

Prepare stock solutions of the test compounds and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol at various concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the test compound or standard solution to each well.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the control, add 100 µL of methanol instead of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.

-

Caption: Experimental workflow for the DPPH assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Methodology:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

To generate the ABTS•+ stock solution, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.

-

Before use, dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add 10 µL of the test compound or standard (e.g., Trolox) at various concentrations to a 96-well plate.

-

Add 190 µL of the diluted ABTS•+ solution to each well.

-

Incubate at room temperature for 6 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition similar to the DPPH assay.

-

The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test compound.

-

Caption: Experimental workflow for the ABTS assay.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation.

Methodology:

-

Reagent Preparation:

-

TBA reagent: Dissolve 0.67% (w/v) thiobarbituric acid in 50% acetic acid.

-

Prepare MDA standards by acid hydrolysis of 1,1,3,3-tetramethoxypropane.

-

-

Sample Preparation:

-

Homogenize tissue samples or cell lysates in a suitable buffer.

-

-

Assay Procedure:

-

To 100 µL of the sample or standard, add 200 µL of ice-cold 10% trichloroacetic acid to precipitate proteins.

-

Incubate on ice for 15 minutes and then centrifuge at 3000 x g for 15 minutes.

-

Transfer 200 µL of the supernatant to a new tube and add 200 µL of the TBA reagent.

-

Incubate in a boiling water bath for 10-15 minutes.

-

Cool the samples to room temperature.

-

-

Measurement and Calculation:

-

Measure the absorbance of the resulting pink-colored adduct at 532 nm.

-

Quantify the MDA concentration in the samples using the MDA standard curve.

-

Synthesis of Hindered Phenolic Antioxidants: Example of Butylated Hydroxytoluene (BHT)

The industrial synthesis of BHT typically involves the acid-catalyzed alkylation of p-cresol (B1678582) with isobutylene.[4]

Reaction: CH₃(C₆H₄)OH + 2 CH₂=C(CH₃)₂ → ((CH₃)₃C)₂CH₃C₆H₂OH

Laboratory Procedure Outline:

-

Reaction Setup: A reactor is charged with p-cresol and a sulfuric acid catalyst.

-

Alkylation: Isobutylene is introduced into the reactor under controlled temperature and pressure.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as gas chromatography.

-

Workup and Purification: Upon completion, the reaction mixture is neutralized, and the BHT is isolated and purified, typically by distillation and crystallization.

Relevance in Biological Systems and Drug Development

The ability of hindered phenolic antioxidants to combat oxidative stress makes them highly relevant in the context of human health and disease. Oxidative stress is implicated in the pathogenesis of numerous conditions, including neurodegenerative diseases, cardiovascular diseases, and cancer.

The Keap1-Nrf2 Signaling Pathway

A key mechanism by which cells respond to oxidative stress is through the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. In the presence of oxidative stress, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, leading to the transcription of a battery of cytoprotective enzymes, including antioxidant enzymes.[5][6][7]

Many phenolic compounds, including some hindered phenols, have been shown to activate the Nrf2 pathway, thereby enhancing the endogenous antioxidant defenses of the cell. This makes them attractive candidates for the development of drugs aimed at preventing or treating diseases associated with oxidative stress.[8]

Caption: The Keap1-Nrf2 signaling pathway and its modulation.

Neurodegenerative Diseases

Oxidative stress is a major contributor to the neuronal damage observed in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of hindered phenolic antioxidants to cross the blood-brain barrier and mitigate oxidative damage in the brain makes them promising therapeutic agents. Research is ongoing to develop novel hindered phenolic compounds with enhanced neuroprotective properties.[9][10]

Conclusion

Hindered phenolic antioxidants are a versatile and highly effective class of stabilizers. Their core working principle, centered on the donation of a hydrogen atom to neutralize free radicals, is elegantly simple yet remarkably powerful. The stability of the resulting phenoxy radical, conferred by steric hindrance and resonance, is key to their efficacy. A thorough understanding of their structure-activity relationships, coupled with robust experimental evaluation, is essential for the rational design and application of these compounds. For researchers in materials science, food chemistry, and drug development, a deep appreciation of the multifaceted nature of hindered phenolic antioxidants opens up new avenues for innovation and the creation of more stable and durable products and more effective therapeutic interventions.

References

- 1. dpph assay ic50: Topics by Science.gov [science.gov]

- 2. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]

- 5. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Keap1-Nrf2 signaling pathway in angiogenesis and vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

- 9. Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, Molecular Docking, and Evaluation Antioxidant and Antimicrobial Activities for Novel 3-phenylimidazolidin-4-one and 2-aminothiazol-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antioxidant Mechanism of Topanol CA in Polyethylene

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyethylene (B3416737) (PE), a cornerstone of the global polymer market, is susceptible to degradation during processing and its service life due to thermo-oxidative stress. This degradation, initiated by heat, shear, and residual catalyst, proceeds via a free-radical chain reaction, leading to a deterioration of the polymer's mechanical, thermal, and aesthetic properties. To mitigate this, antioxidants are incorporated into the polymer matrix. Topanol CA, a high molecular weight, sterically hindered phenolic antioxidant, is a highly effective stabilizer for polyolefins, including polyethylene. This guide provides a detailed technical overview of the core antioxidant mechanism of this compound in polyethylene, methods for its performance evaluation, and relevant experimental protocols.

This compound: Chemical Structure and Properties

This compound is the commercial name for 1,1,3-tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane. Its chemical structure is characterized by three sterically hindered phenolic functional groups linked to a central butane (B89635) backbone.

-

Chemical Name: 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane

-

CAS Number: 1843-03-4[1]

-

Molecular Formula: C₃₇H₅₂O₃[1]

-

Molecular Weight: 544.82 g/mol [1]

The presence of bulky tert-butyl groups ortho to the hydroxyl groups on the phenol (B47542) rings provides significant steric hindrance. This structural feature is crucial for its function, as it enhances the stability of the resulting phenoxyl radical and reduces side reactions that can lead to discoloration.[2] Its high molecular weight ensures low volatility and excellent persistence in the polymer matrix during high-temperature processing.

Core Antioxidant Mechanism in Polyethylene

The primary role of this compound is to interrupt the auto-oxidation cycle of polyethylene. This cycle is a free-radical chain reaction that can be broadly divided into initiation, propagation, and termination steps.

Primary Antioxidant Mechanism: Hydrogen Atom Donation

During the propagation phase of polyethylene oxidation, highly reactive peroxy radicals (ROO•) and alkoxy radicals (RO•) are formed. These radicals can abstract hydrogen atoms from the polyethylene chains, creating further alkyl radicals (R•) and perpetuating the degradation cycle. This compound, as a primary antioxidant, functions by donating a labile hydrogen atom from one of its phenolic hydroxyl groups to these reactive radicals, thereby neutralizing them and forming a stable, resonance-delocalized phenoxyl radical.[2]

The key reactions are:

-

ROO• (Peroxy radical) + Ar-OH (this compound) → ROOH (Hydroperoxide) + Ar-O• (this compound radical)

-

RO• (Alkoxy radical) + Ar-OH (this compound) → ROH (Alcohol) + Ar-O• (this compound radical)

The resulting this compound phenoxyl radical is significantly less reactive than the initial peroxy or alkoxy radicals due to resonance stabilization across the aromatic ring and steric protection from the ortho-tert-butyl groups. This stability prevents the phenoxyl radical from initiating new degradation chains.

References

An In-depth Technical Guide to the Synthesis of 1,1,3-Tris(2-methyl-4-hydroxy-5-t-butylphenyl)butane

For: Researchers, scientists, and drug development professionals

Abstract

Introduction

1,1,3-Tris(2-methyl-4-hydroxy-5-t-butylphenyl)butane, also known by trade names such as Antioxidant CA and Topanol CA, is a high-molecular-weight hindered phenolic antioxidant.[1] Its structure, featuring three sterically hindered phenolic moieties, makes it an effective free radical scavenger.[1] This property is crucial for preventing oxidative degradation in various materials, including polymers like polypropylene (B1209903) and polyethylene, as well as in light-colored rubber products.[2][3] In the pharmaceutical and drug development sectors, such antioxidants can play a role in stabilizing formulations and protecting active pharmaceutical ingredients (APIs) from oxidative stress.

This guide aims to provide a detailed technical overview of the synthesis of this important compound, addressing the core requirements of data presentation, experimental protocols, and visualization for a scientific audience.

Physicochemical Properties and Specifications

A summary of the key physicochemical properties of 1,1,3-tris(2-methyl-4-hydroxy-5-t-butylphenyl)butane is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

| Property | Value |

| CAS Number | 1843-03-4[4][5] |

| Molecular Formula | C₃₇H₅₂O₃[3][6] |

| Molecular Weight | 544.81 g/mol [3][6] |

| IUPAC Name | 4,4',4''-(Butane-1,1,3-triyl)tris(2-tert-butyl-5-methylphenol) |

| Appearance | White to yellow crystalline powder[2] |

| Melting Point | 183-190 °C[2] |

| Boiling Point | ~578.54 °C (estimated)[7] |

| Solubility | Insoluble in water. Soluble in acetone, ethanol, ether, and ethyl acetate.[7] |

| Purity | Typically >95% |

Table 1: Physicochemical Properties of 1,1,3-Tris(2-methyl-4-hydroxy-5-t-butylphenyl)butane

Proposed Synthesis Pathway

The synthesis of 1,1,3-tris(2-methyl-4-hydroxy-5-t-butylphenyl)butane is proposed to occur via a two-step process. The raw materials for this synthesis are reported to be m-cresol (B1676322), isobutylene (B52900), and crotonaldehyde (B89634).[2]

Step 1: Friedel-Crafts Alkylation of m-Cresol

The first step involves the tert-butylation of m-cresol with isobutylene in the presence of an acid catalyst, such as sulfuric acid or a Lewis acid (e.g., AlCl₃), to produce 2-tert-butyl-5-methylphenol. The tert-butyl group is directed to the ortho position relative to the hydroxyl group due to steric hindrance and electronic effects.

Step 2: Acid-Catalyzed Condensation

The second step is the acid-catalyzed condensation of three molecules of the synthesized 2-tert-butyl-5-methylphenol with one molecule of crotonaldehyde. This reaction forms the final product, linking the three phenolic rings via a butane (B89635) backbone.

Caption: Proposed two-step synthesis pathway for the target compound.

Representative Experimental Protocol

Disclaimer: The following protocol is a representative procedure based on general principles of related chemical syntheses, as a detailed, validated protocol for this specific compound is not available in the public domain literature. This protocol should be adapted and optimized under appropriate laboratory safety protocols.

Step 1: Synthesis of 2-tert-butyl-5-methylphenol

-

Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a gas inlet tube, add m-cresol (1.0 mol) and a suitable solvent such as toluene (B28343) (200 mL).

-

Catalyst Addition: Cool the mixture to 0-5 °C in an ice bath. Slowly add concentrated sulfuric acid (0.2 mol) dropwise while maintaining the temperature below 10 °C.

-

Alkylation: Bubble isobutylene gas (1.2 mol) through the stirred mixture at a steady rate, ensuring the temperature does not exceed 15 °C. The reaction is exothermic.

-

Reaction Monitoring: After the addition of isobutylene is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, quench the reaction by slowly pouring the mixture into 500 mL of cold water. Separate the organic layer.

-

Purification: Wash the organic layer with a 5% sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Step 2: Synthesis of 1,1,3-Tris(2-methyl-4-hydroxy-5-t-butylphenyl)butane

-

Reaction Setup: In a 500 mL flask equipped with a stirrer, thermometer, and dropping funnel, dissolve the purified 2-tert-butyl-5-methylphenol (0.9 mol) in a suitable solvent like toluene (150 mL).

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 5% by weight of the phenol).

-

Condensation: Heat the mixture to 40-50 °C. Add crotonaldehyde (0.25 mol) dropwise over a period of 1 hour, maintaining the reaction temperature.

-

Reaction Completion: After the addition, continue stirring at the same temperature for an additional 3-5 hours. Monitor the formation of the product by TLC.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Wash the mixture with water to remove the acid catalyst, followed by a wash with a dilute sodium bicarbonate solution, and finally with brine.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the solid product by recrystallization from a suitable solvent system, such as ethanol/water or heptane, to yield the final product as a white crystalline powder.

-

Experimental Workflow Visualization

The general workflow for the synthesis and purification of the target compound can be visualized as follows:

Caption: General experimental workflow for synthesis and purification.

Signaling Pathways and Applications

As a hindered phenolic antioxidant, the primary mechanism of action of 1,1,3-tris(2-methyl-4-hydroxy-5-t-butylphenyl)butane involves the donation of a hydrogen atom from one of its hydroxyl groups to a free radical, thereby neutralizing the radical and preventing it from causing oxidative damage to other molecules. The resulting phenoxy radical is stabilized by resonance and steric hindrance from the bulky tert-butyl groups, which makes it relatively unreactive and unable to propagate the radical chain reaction.

Due to the proprietary nature of many industrial and pharmaceutical applications, specific signaling pathways in biological systems that are directly modulated by this compound are not extensively detailed in publicly available literature. Its use in drug development is primarily as an excipient to enhance the stability and shelf-life of drug formulations by preventing oxidation of the active pharmaceutical ingredient.

Conclusion

This technical guide has outlined a representative and chemically sound synthesis for 1,1,3-tris(2-methyl-4-hydroxy-5-t-butylphenyl)butane, a significant industrial antioxidant. The proposed two-step method, involving Friedel-Crafts alkylation followed by acid-catalyzed condensation, provides a clear pathway for its preparation. The provided experimental protocol, while representative, offers a solid foundation for laboratory synthesis. The visualizations of the synthesis pathway and experimental workflow further clarify the process. This guide serves as a valuable resource for researchers and professionals in chemistry and drug development who are interested in the synthesis and application of hindered phenolic antioxidants. Further research to uncover and publish a detailed, optimized synthesis protocol would be a valuable contribution to the field.

References

- 1. CAS 1843-03-4: Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)… [cymitquimica.com]

- 2. 1843-03-4 | CAS DataBase [m.chemicalbook.com]

- 3. 1,1,3-TRIS(2-METHYL-4-HYDROXY-5-TERT-BUTYLPHENYL)BUTANE | 1843-03-4 [chemicalbook.com]

- 4. CAS No.1843-03-4,1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane Suppliers [lookchem.com]

- 5. 4,4',4''-(1-Methylpropanyl-3-ylidene)tris(6-tert-butyl-m-cresol) | C37H52O3 | CID 92905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane | 1843-03-4 | FT156901 [biosynth.com]

- 7. m.chemicalbook.com [m.chemicalbook.com]

Solubility Profile of Topanol CA in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Topanol CA, a widely used phenolic antioxidant, in various organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development and polymer science in formulating solutions and designing experimental procedures involving this compound.

Quantitative Solubility Data

The solubility of this compound in a range of organic solvents at 25°C is summarized in the table below. This data provides a quantitative basis for solvent selection and the preparation of solutions for various applications.

| Organic Solvent | Solubility ( g/100 g of solvent) | Temperature (°C) |

| Acetone | 96 | 25 |

| Ethanol | 70 | 25 |

| Ethyl Ether | 63 | 25 |

| Ethyl Acetate | 61 | 25 |

| Methanol | 16 | 25 |

| Benzene | 8.5 | 25 |

| Carbon Tetrachloride | 0.3 | 25 |

| Petroleum Ether (60-80°C) | 0.15 | 25 |

| Dimethyl Sulfoxide (DMSO) | 10 | Not Specified |

| Dimethyl Sulfoxide (DMSO) | 0.545 | Not Specified |

Note: The solubility data for the first eight solvents are sourced from a chemical data website. The conflicting data for DMSO may be due to different experimental conditions or methodologies.[1][2]

Experimental Protocols for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent of interest, based on the widely accepted shake-flask method. This protocol is designed to be adaptable for use with various analytical techniques for concentration measurement.

Objective:

To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Principle:

A saturated solution of this compound is prepared by agitating an excess amount of the solid compound in the solvent for a sufficient period to reach equilibrium. The solid and liquid phases are then separated, and the concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as gravimetric analysis or UV-Vis spectrophotometry.

Materials and Equipment:

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade or equivalent)

-

Volumetric flasks

-

Screw-cap glass vials or flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Evaporating dish (for gravimetric analysis)

-

Drying oven (for gravimetric analysis)

-

UV-Vis spectrophotometer and quartz cuvettes (for spectrophotometric analysis)

Procedure:

1. Preparation of Saturated Solution:

a. Add an excess amount of this compound to a screw-cap glass vial. The excess should be sufficient to ensure that undissolved solid remains at equilibrium. b. Add a known volume of the selected organic solvent to the vial. c. Tightly cap the vial to prevent solvent evaporation.

2. Equilibration:

a. Place the vial in an orbital shaker with the temperature controlled to the desired value (e.g., 25°C). b. Agitate the mixture at a constant speed for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. A preliminary study can be conducted to determine the minimum time required to reach equilibrium by taking measurements at different time points.

3. Sample Processing:

a. After equilibration, remove the vial from the shaker and allow the undissolved solid to settle. b. To separate the solid and liquid phases, either centrifuge the vial at a high speed or filter the supernatant through a syringe filter compatible with the organic solvent. This step should be performed quickly to minimize temperature fluctuations. c. Carefully transfer a known volume of the clear supernatant to a pre-weighed volumetric flask for analysis.

4. Analytical Determination:

Two common methods for determining the concentration of this compound in the saturated solution are detailed below.

Method A: Gravimetric Analysis

a. Accurately weigh a clean, dry evaporating dish. b. Pipette a precise volume of the clear supernatant into the evaporating dish. c. Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound. The oven temperature should be below the boiling point of the solvent and the melting point of this compound. d. Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it. e. Repeat the drying and weighing steps until a constant weight is obtained. f. The mass of the dissolved this compound is the final weight of the dish and residue minus the initial weight of the empty dish. g. Calculate the solubility in g/100 g of solvent.

Method B: UV-Vis Spectrophotometry

a. Prepare a series of standard solutions of this compound of known concentrations in the selected organic solvent. b. Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. c. Plot a calibration curve of absorbance versus concentration. d. Dilute the clear supernatant from the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. e. Measure the absorbance of the diluted sample at the λmax. f. Use the calibration curve to determine the concentration of this compound in the diluted sample. g. Calculate the original concentration in the saturated solution by accounting for the dilution factor. h. Express the solubility in the desired units (e.g., g/100 g of solvent).

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining this compound solubility.

References

A Comprehensive Technical Guide to the Thermal Stability of Topanol CA Antioxidant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physical and Chemical Properties

A summary of the key physical and chemical properties of Topanol CA is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | 1,1,3-tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane | [1][2] |

| CAS Number | 1843-03-4 | [1][2] |

| Molecular Formula | C₃₇H₅₂O₃ | [2][3] |

| Molecular Weight | 544.81 g/mol | [2][3] |

| Appearance | White to off-white powder | [4] |

| Melting Point | 181-190 °C | [4] |

Antioxidant Mechanism of Action

This compound functions as a primary antioxidant by interrupting the free-radical chain reactions that lead to oxidative degradation. The sterically hindered phenolic groups within its structure play a crucial role in this process. The mechanism can be summarized as follows:

-

Initiation: Thermal energy or other stressors can lead to the formation of highly reactive free radicals (R•) from the substrate material.

-

Propagation: These free radicals react with oxygen to form peroxy radicals (ROO•), which can then abstract a hydrogen atom from the polymer backbone, creating a new free radical and a hydroperoxide (ROOH). This propagates the degradation cycle.

-

Termination: this compound donates a hydrogen atom from one of its phenolic hydroxyl groups to the peroxy radical. This neutralizes the radical, terminating the propagation step. The resulting this compound radical is stabilized by resonance and steric hindrance from the bulky tert-butyl groups, making it relatively unreactive and unable to initiate new degradation chains.

The following diagram illustrates the free-radical scavenging mechanism of a hindered phenolic antioxidant like this compound.

Thermal Stability and Degradation

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for pure this compound are not publicly available, its high molecular weight and hindered phenolic structure contribute to its excellent thermal stability. It is designed to withstand high processing temperatures commonly encountered in polymer extrusion and molding, which can exceed 200-300°C.

The thermal degradation of hindered phenolic antioxidants generally proceeds through the cleavage of the alkyl-phenol bonds and subsequent reactions of the resulting fragments. The degradation products can be complex and depend on the specific conditions, such as temperature and the presence of oxygen.

The following diagram illustrates a generalized thermal degradation pathway for a hindered phenolic antioxidant.

References

Topanol CA material safety data sheet (MSDS) information

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topanol CA, chemically known as 1,1,3-Tris(2-methyl-4-hydroxy-5-t-butylphenyl)butane, is a high molecular weight, hindered phenolic antioxidant.[1][2][3] It is widely utilized as a stabilizer in various polymers, resins, and light-colored rubber products to protect them from thermal and oxidative degradation.[4][5][][7] This technical guide provides an in-depth overview of the material safety data, key experimental protocols for its assessment, and a visualization of its functional mechanism and safety handling procedures.

Material Identification and Properties

This section details the chemical identity and physical and chemical properties of this compound.

| Identifier | Value |

| Chemical Name | 1,1,3-Tris(2-methyl-4-hydroxy-5-t-butylphenyl)butane |

| CAS Number | 1843-03-4[8] |

| EC Number | 217-420-7[8] |

| Molecular Formula | C37H52O3[5][9] |

| Molecular Weight | 544.81 g/mol [5] |

| Physical and Chemical Properties | Value |

| Appearance | White to off-white powder |

| Melting Point | 201 °C[9] |

| Boiling Point | 578.54°C (estimate)[9] |

| Density | 0.5 g/cm³[9] |

| Vapor Pressure | 1.91E-15 mmHg at 25°C[9] |

| Flash Point | 225 °F[9] |

| Solubility | DMSO: 5.45 mg/mL (10 mM)[5] |

Toxicological Data

The following table summarizes the acute toxicity and sensitization potential of this compound based on standardized testing.

| Toxicological Endpoint | Test Species | Result |

| Acute Oral LD50 | Rat | > 5000 mg/kg[8] |

| Acute Dermal LD50 | Rabbit | > 7940 mg/kg[8] |

| Acute Inhalation LC50 (4h) | Rat | 12.5 mg/L[8] |

| Skin Irritation | Slightly irritating[8] | |

| Eye Irritation | Non-irritating[8] | |

| Skin Sensitization | Mouse | Positive (Local Lymph Node Assay - OECD 429)[8] |

| Mutagenicity (Ames test) | Negative[8] |

Hazard and Safety Information

This compound is associated with specific hazards that require appropriate handling and safety precautions.

| Hazard Category | GHS Classification | Precautionary Statements |

| Health Hazards | H315 - Causes skin irritationH317 - May cause an allergic skin reactionH361d - Suspected of damaging the unborn childH373 - May cause damage to organs through prolonged or repeated exposure[8] | P201 - Obtain special instructions before useP280 - Wear protective gloves/protective clothing/eye protection/face protection[8] |

| Physical Hazards | May form combustible dust concentrations in air[8] | Handle in a manner that prevents dust generation and accumulation. Use non-sparking tools.[8] |

Dust Explosion Characteristics

This compound presents a significant dust explosion hazard. The following data was obtained from dust explosion characteristic testing.

| Parameter | Value |

| Minimum Ignition Energy | < 3 mJ[8] |

| Minimum Ignition Temperature of Dust Cloud | 360 - 380 °C[8] |

| Maximum Explosion Pressure | 9.2 bar[8] |

| Maximum Rate of Pressure Rise | 1172 bar/s[8] |

| Kst Value | 318 bar.m/s[8] |

Experimental Protocols

Detailed methodologies for the key toxicological and safety experiments cited in the safety data sheet are outlined below.

Skin Sensitization: Local Lymph Node Assay (OECD 429)

The Local Lymph Node Assay (LLNA) is the preferred method for assessing the skin sensitization potential of chemicals.[10]

Principle: The core principle of the LLNA is that sensitizing chemicals induce lymphocyte proliferation in the lymph nodes draining the application site. This proliferation is proportional to the dose and potency of the sensitizer.[11][12][13]

Methodology:

-

Animal Model: Typically, CBA/Ca or CBA/J strain mice are used. A minimum of four animals are used per dose group.[11][13]

-

Dose and Vehicle Selection: At least three concentrations of the test substance, a vehicle control group, and a positive control group are required. Doses are selected from a standardized concentration series.[13]

-

Treatment: The test substance is applied to the dorsal surface of the mouse's ear for three consecutive days.

-

Cell Proliferation Measurement: On day 6, a solution of 3H-methyl thymidine (B127349) is injected intravenously. After a set period, the animals are euthanized, and the draining auricular lymph nodes are excised.

-

Analysis: A cell suspension is prepared from the lymph nodes, and the incorporation of 3H-methyl thymidine is measured using β-scintillation counting. The results are expressed as the Stimulation Index (SI), which is the ratio of the mean proliferation in the test group to the mean proliferation in the vehicle control group. An SI of ≥3 indicates that the substance is a skin sensitizer.[11]

Mutagenicity: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[4]

Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine). The test evaluates the ability of a substance to cause mutations that restore the bacteria's ability to synthesize that amino acid, allowing them to grow on a minimal medium.[14][15]

Methodology:

-

Bacterial Strains: A minimum of five strains are typically used, including four S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and one E. coli strain (e.g., WP2 uvrA).[14]

-

Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 mix), which is an extract of rat liver enzymes that simulates mammalian metabolism.[14][15]

-

Exposure: The bacterial strains are exposed to the test substance at various concentrations, with and without the S9 mix. This can be done using the plate incorporation or pre-incubation method.

-

Incubation: The plates are incubated for 48-72 hours.

-

Analysis: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies or a reproducible increase at one or more concentrations.[14]

Dust Explosibility Testing (Based on ASTM E1226)

This test determines the potential for a dust cloud to explode.

Principle: A dust cloud of the test material is dispersed within a contained chamber and exposed to an ignition source. The resulting pressure and rate of pressure rise are measured to characterize the explosibility.[1][5][8][16]

Methodology:

-

Apparatus: A spherical 20-liter chamber is a common apparatus for this test. It is equipped with a dust dispersion system, an ignition source (e.g., a 10-kJ chemical igniter), and pressure sensors.[9]

-

Sample Preparation: The test material is prepared to a specific particle size distribution.

-

Dispersion: A known concentration of the dust is dispersed into the chamber using a blast of compressed air.

-

Ignition: After a short delay to allow for dust dispersion, the ignition source is activated.

-

Data Collection: The pressure inside the chamber is recorded over time. The maximum explosion pressure (Pmax) and the maximum rate of pressure rise ((dP/dt)max) are determined.[9]

-

Kst Calculation: The Kst value, which is a normalized rate of pressure rise, is calculated using the following formula: Kst = (dP/dt)max * V^(1/3), where V is the volume of the chamber.

Visualizations

Antioxidant Mechanism of this compound

This compound functions as a primary antioxidant by interrupting the free-radical autoxidation cycle. As a hindered phenol, it can donate a hydrogen atom from its hydroxyl group to a peroxy radical, thereby neutralizing it and preventing further propagation of the oxidative chain reaction. The resulting phenoxy radical is stabilized by resonance and steric hindrance from the bulky t-butyl groups, making it less reactive.

Caption: Antioxidant mechanism of this compound interrupting the autoxidation cycle.

Safe Handling Workflow for this compound

Based on the safety data sheet, a logical workflow for handling this compound should be followed to minimize risks.

Caption: Safe handling workflow for this compound.

This guide provides a comprehensive overview of this compound, focusing on its material safety, experimental evaluation, and safe handling. For more detailed information, always refer to the latest Safety Data Sheet from the supplier.

References

- 1. store.astm.org [store.astm.org]

- 2. specialchem.com [specialchem.com]

- 3. specialchem.com [specialchem.com]

- 4. nib.si [nib.si]

- 5. standards.iteh.ai [standards.iteh.ai]

- 7. medchemexpress.com [medchemexpress.com]

- 8. store.astm.org [store.astm.org]

- 9. smsenergetics.com [smsenergetics.com]

- 10. researchgate.net [researchgate.net]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. nucro-technics.com [nucro-technics.com]

- 15. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 16. standards.iteh.ai [standards.iteh.ai]

An In-depth Technical Guide on the Core Free Radical Scavenging Mechanisms of Phenolic Antioxidants

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Free Radicals and the Protective Role of Phenolic Antioxidants

Free radicals, highly reactive molecules with unpaired electrons, are natural byproducts of metabolic processes and can be initiated by external factors.[1] While they play roles in cellular signaling, their overproduction leads to oxidative stress, a condition implicated in numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases. Phenolic antioxidants are a broad class of compounds, naturally abundant in plants, that can neutralize these damaging free radicals, thereby mitigating oxidative stress.[2][3][4] This guide delves into the core mechanisms by which these compounds exert their protective effects, providing a technical foundation for researchers and professionals in drug development.

The antioxidant action of phenolic compounds (ArOH) is primarily centered on their ability to donate a hydrogen atom or an electron to a free radical (R•), effectively neutralizing it. The principal mechanisms governing this process are Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET).[5][6][7] The prevalence of each mechanism is influenced by factors such as the structure of the phenolic antioxidant, the nature of the free radical, and the polarity of the solvent.[8][9][10]

Core Free Radical Scavenging Mechanisms

Hydrogen Atom Transfer (HAT)

In the HAT mechanism, the phenolic antioxidant directly donates its hydroxyl hydrogen atom to a free radical.[5][11][12][13] This is a one-step process that generates a stable phenoxyl radical (ArO•) and a neutralized molecule from the free radical. The efficiency of this mechanism is largely determined by the bond dissociation enthalpy (BDE) of the phenolic O-H bond; a lower BDE facilitates easier hydrogen donation and thus, a higher antioxidant activity.[14][15][16][17][18][19]

Caption: Hydrogen Atom Transfer (HAT) Mechanism.

Single Electron Transfer followed by Proton Transfer (SET-PT)

The SET-PT mechanism is a two-step process.[5][6] Initially, the phenolic antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R-). Subsequently, the radical cation transfers a proton to the anion, yielding a stable phenoxyl radical (ArO•) and a neutralized molecule (RH). The ionization potential (IP) of the phenolic antioxidant is the key determining factor in the initial electron transfer step.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]

- 4. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in the antioxidant activity and mechanisms of chalcone derivatives: a computational review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Computational Study of Ortho-Substituent Effects on Antioxidant Activities of Phenolic Dendritic Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proton-Coupled Electron Transfer and Hydrogen Tunneling in Olive Oil Phenol Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antioxidant Activity/Capacity Measurement. 2. Hydrogen Atom Transfer (HAT)-Based, Mixed-Mode (Electron Transfer (ET)/HAT), and Lipid Peroxidation Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. Structure-function relationship of phenolic antioxidants in topical skin health products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 17. Antioxidant activity of phenolic and related compounds: a density functional theory study on the O-H bond dissociation enthalpy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. BOND DISSOCIATION ENTHALPY OF PHENOLIC ANTIOXIDANTS [journal.pan.olsztyn.pl]

- 19. BOND DISSOCIATION ENTHALPY OF PHENOLIC ANTIOXIDANTS | Semantic Scholar [semanticscholar.org]

A Comprehensive Technical Guide to the Principles of Polymer Degradation and Stabilization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core principles governing polymer degradation and the methodologies employed for their stabilization. Understanding these fundamental processes is critical for ensuring the performance, longevity, and safety of polymeric materials utilized in a wide array of applications, from industrial plastics to advanced drug delivery systems. This document details the primary mechanisms of polymer degradation, quantitative data on their effects, comprehensive experimental protocols for analysis, and the chemical strategies used to mitigate material deterioration.

Core Principles of Polymer Degradation

Polymer degradation involves the irreversible alteration of a polymer's chemical structure, leading to a loss of its desirable physical and mechanical properties.[1] This process can be initiated and propagated by various environmental factors, with the most significant being heat, light, oxygen, and water.[1] The primary chemical changes occurring during degradation are chain scission (the breaking of polymer backbone bonds) and oxidation, which result in a reduction of molecular weight and degree of polymerization.[1] These changes manifest as increased brittleness, discoloration, cracking, and a general decline in material performance.[1][2]

Major Degradation Mechanisms

Polymers are susceptible to several distinct degradation mechanisms, often acting in concert to accelerate material failure.

Thermal degradation is the molecular deterioration of a polymer at elevated temperatures.[3][4] This process can occur even in the absence of oxygen (pyrolysis) and sets the upper-temperature limit for polymer processing and application.[4] The conventional model for thermal degradation follows an autoxidation process involving initiation, propagation, branching, and termination steps.[5] High temperatures provide the energy to break chemical bonds, generating highly reactive free radicals that initiate a chain reaction of polymer breakdown.[5][6]

Photo-oxidation is the degradation of a polymer surface resulting from the combined action of light (particularly UV radiation) and oxygen.[7][8] It is a primary factor in the weathering of plastics.[7] The process begins with the absorption of UV photons, leading to the formation of free radicals on the polymer chain.[9] These radicals then react with oxygen in a chain reaction, causing chain scission and cross-linking, which leads to embrittlement and discoloration.[7][9]

Hydrolytic degradation involves the cleavage of polymer chains through reaction with water molecules.[10] This mechanism is particularly relevant for condensation polymers such as polyesters, polyamides, and polycarbonates, which contain hydrolytically labile ester or amide linkages.[1][11] The rate of hydrolysis is influenced by factors including temperature, pH, and the polymer's chemical composition and morphology.[10][12] While slow at ambient temperatures, it is a significant degradation pathway in humid or aqueous environments.[1]

Biodegradation is the breakdown of polymers by microorganisms such as bacteria and fungi.[11] This process typically involves enzymes secreted by the microorganisms that break down the polymer into smaller molecules that can be assimilated.[13] For many synthetic polymers with all-carbon backbones, an initial abiotic oxidation step is necessary to introduce functional groups that enzymes can recognize and attack.[1] Biodegradable polymers are designed to be susceptible to microbial action, offering a potential solution to plastic waste.[14]

digraph "Degradation_Mechanisms" {

graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"];

node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_degradation" {

label="Polymer Degradation Pathways";

style="filled";

color="#FFFFFF";

fontcolor="#202124";

}

subgraph "cluster_mechanisms" {

label="Primary Mechanisms";

style="filled";

color="#FFFFFF";

fontcolor="#202124";

}

subgraph "cluster_effects" {

label="Resultant Effects";

style="filled";

color="#FFFFFF";

fontcolor="#202124";

}

}

Figure 2: Overview of major polymer stabilization strategies and stabilizer types.

Quantitative Analysis of Polymer Stabilization

The effectiveness of stabilizers can be quantified by comparing the properties of stabilized and unstabilized polymers after exposure to degradative conditions.

Table 3: Performance of Common Stabilizers

Polymer Stabilizer Type Stabilizer Example Performance Metric Improvement Citation(s) Polypropylene (PP) HALS Chimassorb 944 Time to embrittlement > 4x increase [15] Polypropylene (PP) Phenolic Antioxidant Irganox 1010 Oxidation Induction Time (OIT) Significant increase [16] Polyethylene (PE) Phosphite Antioxidant Irgafos 168 Melt Flow Index (MFI) stability Improved [17] Polyvinyl Chloride (PVC) UV Absorber Tinuvin P Reduced yellowing Significant [18] Acrylonitrile Butadiene Styrene (ABS) HALS + UV Absorber Tinuvin P + Chimassorb 119 FL Retention of butadiene component 22h (unstabilized) vs. 150h (stabilized) [5] Natural Rubber (NR) Phenolic Antioxidant Antioxidant 2246 Resistance to aging and heat Enhanced [10] Polycarbonate (PC) UV Absorber Benzotriazole Weathering resistance Improved [9] Polystyrene (PS) UV Absorber Benzophenone UV protection Effective [13]

Experimental Protocols for Degradation and Stabilization Analysis

A variety of analytical techniques are employed to monitor the chemical and physical changes that occur during polymer degradation and to assess the efficacy of stabilizers.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of a polymer and its composition by measuring the change in mass as a function of temperature.

[4][12]

Methodology:

-

Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is weighed accurately and placed in a TGA sample pan (e.g., platinum or alumina).

[12]2. Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a controlled flow rate (e.g., 20-50 mL/min).

[4][12]3. Heating Program: The sample is heated at a constant rate (e.g., 10°C/min or 20°C/min) over a specified temperature range (e.g., from ambient to 600-800°C).

[4]4. Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of degradation, the temperatures of maximum degradation rates (from the derivative curve, DTG), and the percentage of residual mass.

[19]

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Objective: To determine the molecular weight and molecular weight distribution of a polymer, and to monitor changes in these properties during degradation.

[7][20]

Methodology:

-

Sample Preparation: The polymer sample is completely dissolved in a suitable solvent (e.g., tetrahydrofuran (B95107) (THF), chloroform) to a known concentration (e.g., 1-2 mg/mL). [1][7]The solution is then filtered to remove any particulate matter.

-

Instrument Setup: A GPC/SEC system equipped with a pump, injector, a set of columns packed with porous gel, and one or more detectors (e.g., refractive index, UV, light scattering) is used. [1][20]The system is equilibrated with the mobile phase at a constant flow rate.

-

Calibration: The instrument is calibrated using a series of well-characterized polymer standards of known molecular weights to create a calibration curve of log(molecular weight) versus elution volume/time.

[21]4. Sample Analysis: A known volume of the sample solution is injected into the system.

-

Data Analysis: The elution profile of the sample is recorded, and the molecular weight distribution is calculated based on the calibration curve. [7]Changes in number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are used to quantify the extent of chain scission or cross-linking.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To identify changes in the chemical functional groups of a polymer during degradation, particularly the formation of oxidation products like carbonyls and hydroxyls.

[19]

Methodology:

-

Sample Preparation: The polymer sample can be in the form of a thin film, a powder (prepared as a KBr pellet), or a solid piece for analysis by Attenuated Total Reflectance (ATR-FTIR).

-

Instrument Setup: An FTIR spectrometer is used to acquire the infrared spectrum of the sample.

-

Data Acquisition: The spectrum is typically recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: The appearance or increase in intensity of specific absorption bands is monitored. For example, the formation of carbonyl groups (C=O) is typically observed in the 1650-1850 cm⁻¹ region. [22]The change in the intensity of these bands, often normalized to a reference peak that does not change during degradation, can be used to quantify the extent of oxidation (e.g., Carbonyl Index).

[23]

Accelerated Weathering

Objective: To simulate the damaging effects of long-term outdoor exposure (sunlight, heat, and moisture) in a laboratory setting to predict the service life of a polymer.

Methodology (based on ASTM G154):

-

Sample Preparation: Test specimens are prepared in the form of flat panels.

-

Instrument Setup: An accelerated weathering chamber equipped with fluorescent UV lamps (e.g., UVA-340 to simulate sunlight), a temperature control system, and a water spray or condensation system is used.

[1]3. Exposure Cycle: The samples are subjected to alternating cycles of UV exposure and moisture. A typical cycle might be 8 hours of UV at a set temperature (e.g., 60°C) followed by 4 hours of condensation at a lower temperature (e.g., 50°C).

[3]4. Evaluation: At periodic intervals, samples are removed and their properties (e.g., color change, gloss, tensile strength, impact resistance) are measured and compared to unexposed control samples.

```dot

digraph "Degradation_Analysis_Workflow" {

graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"];

node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_workflow" {

label="General Workflow for Polymer Degradation Analysis";

style="filled";

color="#FFFFFF";

fontcolor="#202124";

}

}

Figure 4: The free-radical autoxidation cycle in polymers.

Mechanism of Hindered Amine Light Stabilizers (HALS)

HALS interfere with the autoxidation cycle through a regenerative radical scavenging process.

```dot

digraph "HALS_Mechanism" {

graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"];

node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_hals" {

label="Mechanism of Hindered Amine Light Stabilizers (HALS)";

style="filled";

color="#FFFFFF";

fontcolor="#202124";

}

}```

Figure 5: The regenerative Denisov cycle of HALS activity.

Conclusion

The degradation of polymers is a complex process driven by a combination of environmental factors, leading to the deterioration of material properties. A thorough understanding of the underlying mechanisms—thermal, photo-oxidative, hydrolytic, and biological—is essential for predicting material longevity and designing effective stabilization strategies. Through the judicious use of stabilizers such as antioxidants and light stabilizers, the degradation process can be significantly retarded, thereby enhancing the durability and performance of polymeric materials in their intended applications. The experimental protocols and quantitative data presented in this guide provide a framework for the systematic evaluation of polymer degradation and the performance of stabilization systems, enabling researchers and developers to create more robust and reliable polymer-based products.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. schem.net [schem.net]

- 4. youtube.com [youtube.com]

- 5. Challenges with Verifying Microbial Degradation of Polyethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications - TinToll Performance Materials Co., Ltd. [uvabsorber.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. aimplas.net [aimplas.net]

- 11. paint.org [paint.org]

- 12. scribd.com [scribd.com]

- 13. UV Absorbers - Plastics - 3V Sigma [3vsigma.com]

- 14. epublications.marquette.edu [epublications.marquette.edu]

- 15. researchgate.net [researchgate.net]

- 16. specialchem.com [specialchem.com]

- 17. ohans.cn [ohans.cn]

- 18. pubs.aip.org [pubs.aip.org]

- 19. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 20. Benzophenone UV Absorber | Everlight Chemical [everlight-uva.com]

- 21. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 22. performanceadditives.us [performanceadditives.us]

- 23. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Antioxidants in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymers are foundational materials in a vast array of applications, from everyday packaging to advanced medical devices and drug delivery systems. However, their inherent susceptibility to degradation when exposed to heat, oxygen, and mechanical stress during processing and end-use presents a significant challenge. This degradation, primarily driven by oxidative processes, can lead to a catastrophic loss of mechanical, physical, and optical properties, compromising the material's integrity and performance. Antioxidants are crucial chemical additives that are incorporated into polymer formulations to inhibit or delay these oxidative degradation processes, thereby extending the service life and ensuring the reliability of polymeric materials. This guide provides a comprehensive technical overview of the core principles of antioxidants in polymer chemistry, their mechanisms of action, methods for their evaluation, and a comparative analysis of their performance.

The Mechanism of Polymer Oxidation

The degradation of most polymers follows a free-radical chain reaction mechanism known as autoxidation. This process can be broadly divided into four key stages:

-